molecular formula C13H13ClN2OS B7721785 2-chloro-N-ethyl-N-(4-phenyl-1,3-thiazol-2-yl)acetamide

2-chloro-N-ethyl-N-(4-phenyl-1,3-thiazol-2-yl)acetamide

Cat. No.: B7721785
M. Wt: 280.77 g/mol
InChI Key: QKVZJTGLZOJAEE-UHFFFAOYSA-N
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Description

2-chloro-N-ethyl-N-(4-phenyl-1,3-thiazol-2-yl)acetamide is an organic compound that belongs to the class of thiazole derivatives Thiazole is a five-membered heterocyclic compound containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-ethyl-N-(4-phenyl-1,3-thiazol-2-yl)acetamide typically involves the reaction of 2-amino-4-phenylthiazole with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with ethylamine to yield the final product. The reaction conditions generally include maintaining the temperature at around 0-5°C during the addition of chloroacetyl chloride to control the exothermic reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The use of automated systems for the addition of reagents and control of reaction parameters ensures consistent product quality and yield. The purification of the final product is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-ethyl-N-(4-phenyl-1,3-thiazol-2-yl)acetamide undergoes various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The thiazole ring can undergo oxidation reactions to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include primary or secondary amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under controlled conditions.

Major Products Formed

    Nucleophilic substitution: Formation of substituted thiazole derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

Scientific Research Applications

2-chloro-N-ethyl-N-(4-phenyl-1,3-thiazol-2-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to the biological activity of the thiazole ring.

    Biological Studies: The compound is used in studies to understand the interaction of thiazole derivatives with biological targets such as enzymes and receptors.

    Pharmaceutical Development: It serves as a lead compound for the development of new drugs with improved efficacy and reduced side effects.

    Industrial Applications: The compound is used in the synthesis of other complex molecules and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-chloro-N-ethyl-N-(4-phenyl-1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets in biological systems. The thiazole ring can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact pathways and molecular targets can vary depending on the specific application and biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-ethyl-N-(4-methyl-1,3-thiazol-2-yl)acetamide
  • 2-chloro-N-ethyl-N-(4-phenyl-1,3-oxazol-2-yl)acetamide
  • 2-chloro-N-ethyl-N-(4-phenyl-1,3-imidazol-2-yl)acetamide

Uniqueness

2-chloro-N-ethyl-N-(4-phenyl-1,3-thiazol-2-yl)acetamide is unique due to the presence of the phenyl group on the thiazole ring, which can enhance its biological activity and specificity. The combination of the thiazole ring with the chloroacetamide moiety provides a versatile scaffold for the development of new compounds with diverse biological activities.

Properties

IUPAC Name

2-chloro-N-ethyl-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2OS/c1-2-16(12(17)8-14)13-15-11(9-18-13)10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKVZJTGLZOJAEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=NC(=CS1)C2=CC=CC=C2)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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